Kalopanax saponin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Kalopanax saponin C is a natural product found in Stauntonia chinensis with data available.
Scientific Research Applications
Transcriptomic Analysis in Saponin Biosynthesis
- Transcriptomic Insights : Kalopanax septemlobus, which contains triterpenoid saponins, has been studied for its gene involvement in saponin biosynthesis. Transcriptome analysis revealed genes like KsBAS, CYP716A94, and CYP72A397 that play roles in hederagenin saponin biosynthesis (Han et al., 2018).
Research Advances in Kalopanax
- Overview of Research : Advances in Kalopanax research encompass studies on its chemical components, such as triterpenoidal saponins, and their various biological activities including anti-inflammatory and antidiabetic effects (Zhu Wei & Nw Sci, 2004).
Enhanced Saponin Biosynthesis
- Saponin Production in Cell Culture : Studies have shown the enhancement of saponin biosynthesis in cell suspension cultures of Kalopanax septemlobus, which is valuable for producing saponins as pharmaceutical and dietary supplements (Lee et al., 2018).
Anti-Inflammatory and Memory Enhancement Properties
- Medical Applications : Kalopanax saponin A, from Kalopanax pictus, has been identified for its anti-inflammatory effects and potential as an anti-colitis agent. It also exhibits memory-enhancing properties, indicating its potential in treating cognitive disorders (Joh et al., 2011); (Joh et al., 2012).
Inhibition of Pro-Inflammatory Cytokine Production
- Therapeutic Potential : Saponins isolated from Kalopanax pictus have demonstrated inhibitory effects on pro-inflammatory cytokine production, supporting its use in the treatment and prevention of inflammatory diseases (Quang et al., 2013).
Comparative Transcriptome Analysis
- Genetic Insights : Comparative transcriptome analysis between embryogenic and nonembryogenic callus of Kalopanax septemlobus has provided insights into the genetic factors involved in saponin biosynthesis and stress responses (Lee et al., 2020).
Anticancer Activity
- Anticancer Research : Research has highlighted the potential of Kalopanax saponins, like kalopanaxsaponin A, in exhibiting anti-tumor activities, suggesting their application in cancer therapy (Park et al., 2001).
Hypoglycemic Effects
- Diabetes Research : Investigations into Kalopanax septemlobus have revealed its hypoglycemic effects, indicating its potential in treating diabetes (Xiaojun, 2008).
NF-κB Inhibition and PPAR Activation
- Pathway Modulation : Studies have demonstrated that oleanane-type triterpene saponins from Kalopanax have the ability to inhibit NF-κB and activate PPAR pathways, which are significant in inflammatory and metabolic diseases (Nhiem et al., 2011).
Saponin Distribution in Panax Notoginseng
- Metabolomic and Transcriptomic Analyses : Integrated studies on Panax notoginseng, which contain similar saponins to Kalopanax, have provided insights into the distribution and biosynthesis of saponins, useful for understanding Kalopanax saponin distribution and synthesis (Wei et al., 2018).
Systematic Review of Saponins in Panax Genus
- Chemical Diversity of Saponins : A systematic review of saponins in the Panax genus, related to Kalopanax, has been conducted, focusing on their diverse chemical structures and therapeutic properties (Yang et al., 2014).
Properties
CAS No. |
121449-76-1 |
---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
1383.5 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C65H106O31/c1-25-36(70)41(75)45(79)54(87-25)93-50-31(21-67)90-53(48(82)44(50)78)86-23-32-40(74)43(77)47(81)56(91-32)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)92-58-52(38(72)29(69)22-85-58)95-57-49(83)51(37(71)26(2)88-57)94-55-46(80)42(76)39(73)30(20-66)89-55/h9,25-26,28-58,66-83H,10-24H2,1-8H3 |
InChI Key |
SDOYPCMINZZTMA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Synonyms |
3-O-(alpha-rhamnopyranosyl-(1-2)-alpha-arabinopyranosyl)hedragenin-28-(alpha-rhamnopyranosyl-(1-2)-beta-glucopyranosyl-(1-6)-beta-glucopyranosyl)ester kalopanax saponin C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.